molecular formula C5H13NOS B1525842 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol CAS No. 1334147-01-1

1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol

Cat. No.: B1525842
CAS No.: 1334147-01-1
M. Wt: 135.23 g/mol
InChI Key: FAAUGCYOEQBJIZ-UHFFFAOYSA-N
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Description

1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol is an organic compound with the molecular formula C5H13NOS. It is characterized by the presence of an amino group, a methylsulfanyl group, and a hydroxyl group attached to a propane backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from readily available precursors such as 2-methyl-3-(methylsulfanyl)propan-2-ol

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involving the amino and hydroxyl groups are common, resulting in the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation products: Various hydroxylated and carboxylated derivatives.

  • Reduction products: Reduced amines and alcohols.

  • Substitution products: A wide range of substituted amines and ethers.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent.

  • Industry: It is utilized in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological processes. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol is structurally similar to other amino alcohols and sulfanyl compounds.

  • Comparison: While similar compounds may share functional groups, the presence of the methylsulfanyl group in this compound imparts unique chemical and biological properties that distinguish it from others.

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Properties

IUPAC Name

1-amino-2-methyl-3-methylsulfanylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAUGCYOEQBJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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